N-(2-cyanoethyl)glycine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.11 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133475. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

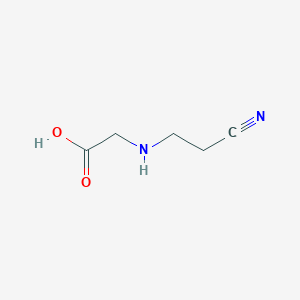

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanoethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-2-1-3-7-4-5(8)9/h7H,1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUBZCHAWPDYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184886 | |

| Record name | N-(2-Cyanoethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3088-42-4 | |

| Record name | N-(2-Cyanoethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3088-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyanoethyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Cyanoethyl)glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Cyanoethyl)glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Cyanoethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-cyanoethyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-cyanoethyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-cyanoethyl)glycine, a derivative of the simplest amino acid, glycine (B1666218), holds potential as a versatile building block in organic synthesis and drug discovery. Its structure incorporates a reactive nitrile group and a carboxylic acid moiety, making it a valuable precursor for the synthesis of various heterocyclic compounds and peptidomimetics. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and details the analytical techniques for its thorough characterization. The information presented herein is intended to equip researchers with the fundamental knowledge required for the preparation and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the cyanoethylation of glycine. This reaction involves the Michael addition of the amino group of glycine to acrylonitrile (B1666552). The reaction is typically catalyzed by a base, which deprotonates the amino group, increasing its nucleophilicity.

Synthesis Pathway

The reaction proceeds via the nucleophilic attack of the glycine anion on the β-carbon of acrylonitrile, followed by protonation to yield the final product.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the cyanoethylation of amino acids.

Materials:

-

Glycine

-

Acrylonitrile

-

Triton B (40% solution in methanol)

-

Distilled water

-

Hydrochloric acid (HCl)

-

Activated carbon

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1.0 eq) in distilled water.

-

Addition of Catalyst: To the stirred solution, add a catalytic amount of Triton B (e.g., 0.1 eq).

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Acidify the solution with dilute HCl to a pH of approximately 3-4.

-

Purification:

-

Decolorize the solution by adding activated carbon and stirring for 30 minutes, followed by filtration.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a mixture of water and ethanol to yield pure this compound.

-

-

Drying: Dry the purified crystals in a vacuum oven.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are typically employed.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 188-193 °C |

| CAS Number | 3088-42-4 |

| IUPAC Name | 2-(2-cyanoethylamino)acetic acid |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected NMR Data (in D₂O):

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~2.7 (t) | -CH₂-CN |

| ~3.0 (t) | -N-CH₂- |

| ~3.4 (s) | -N-CH₂-COOH |

IR spectroscopy is used to identify the functional groups present in this compound.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3300 (broad) | N-H stretch (secondary amine) |

| ~2250 | C≡N stretch (nitrile) |

| ~1730 | C=O stretch (carboxylic acid) |

| ~1600 | N-H bend (secondary amine) |

| ~1400 | C-N stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization):

| m/z | Assignment |

| 128 | [M]⁺ (Molecular ion) |

| 83 | [M - COOH]⁺ |

| 74 | [M - CH₂=CHCN]⁺ (from retro-Michael addition) |

| 54 | [CH₂=CHCN]⁺ |

Experimental Workflow for Characterization

Caption: Characterization workflow.

Conclusion

This technical guide outlines a reliable and straightforward approach for the synthesis and characterization of this compound. The described experimental procedures and analytical data provide a solid foundation for researchers and scientists working with this versatile compound. The successful synthesis and thorough characterization of this compound will enable its effective utilization in the development of novel pharmaceuticals and other advanced materials.

"N-(2-cyanoethyl)glycine" molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-cyanoethyl)glycine is a derivative of the simplest proteinogenic amino acid, glycine (B1666218). Its structure incorporates a cyanoethyl group on the amine nitrogen, rendering it a valuable bifunctional molecule in organic synthesis. This guide provides a comprehensive overview of its molecular structure, chemical properties, a detailed synthesis protocol, and its primary applications in research and development. While not directly implicated in known biological signaling pathways, its role as a synthetic precursor is of significant interest to the scientific community.

Molecular Structure and IUPAC Name

The chemical structure of this compound consists of a glycine backbone with a 2-cyanoethyl group attached to the nitrogen atom.

IUPAC Name: 2-(2-cyanoethylamino)acetic acid[1]

Molecular Formula: C₅H₈N₂O₂[1]

Canonical SMILES: C(C(=O)O)NCCC#N

InChI Key: KZUBZCHAWPDYQX-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, handling, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | White solid/powder or flakes | |

| Melting Point | 188-193 °C | |

| Boiling Point (estimated) | 237.54 °C | |

| Flash Point | 161.3 °C | |

| Density (estimated) | 1.2864 g/cm³ | |

| Solubility | Soluble in water and ethanol. | |

| CAS Number | 3088-42-4 | [1] |

Experimental Protocols

Synthesis of this compound via Cyanoethylation of Glycine

The synthesis of this compound can be achieved through the Michael addition of glycine to acrylonitrile (B1666552). This reaction, a form of N-alkylation, is typically carried out under basic conditions. The following is a representative experimental protocol adapted from general procedures for the cyanoethylation of amino acids.

Materials:

-

Glycine

-

Acrylonitrile

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Distilled water

-

Hydrochloric acid (HCl) for acidification

-

Ethanol for recrystallization

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

pH meter or pH indicator strips

Procedure:

-

Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine in a suitable amount of distilled water. A slight excess of water is recommended to ensure complete dissolution.

-

Basification: To the glycine solution, add a catalytic amount of a base, such as sodium hydroxide, to raise the pH to approximately 8-9. The basic conditions deprotonate the amino group of glycine, increasing its nucleophilicity.

-

Addition of Acrylonitrile: While stirring the basic glycine solution, slowly add an equimolar amount of acrylonitrile dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

-

Reaction: After the addition of acrylonitrile is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and allow it to stir for several hours until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Neutralization and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxylate group and precipitate the this compound product.

-

Purification: Collect the precipitated solid by filtration and wash it with cold water to remove any unreacted starting materials and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Applications in Research and Development

This compound primarily serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a nitrile group, allows for a variety of subsequent chemical transformations.

-

Precursor to Unnatural Amino Acids: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a route to novel amino acid structures.

-

Building Block for Heterocycles: The reactive functional groups of this compound can be utilized in the synthesis of various nitrogen-containing heterocyclic compounds.

-

Peptide Nucleic Acid (PNA) Research: While this compound itself is not a direct component of PNAs, its structural relative, N-(2-aminoethyl)glycine (AEG), forms the backbone of these synthetic DNA analogs. Research into the prebiotic synthesis of AEG often considers pathways that could involve related cyano-derivatives.

Synthetic Workflow and Logical Relationships

The synthesis of this compound from glycine and acrylonitrile is a straightforward yet illustrative example of a key organic reaction. The following diagram outlines the logical flow of this synthetic process.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a synthetically important molecule with a well-defined structure and properties. While it does not appear to have a direct role in biological signaling, its utility as a chemical building block makes it a compound of interest for synthetic chemists and researchers in drug discovery and materials science. The provided synthesis protocol offers a reliable method for its preparation, enabling further exploration of its chemical potential.

References

Spectroscopic Profile of N-(2-cyanoethyl)glycine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-cyanoethyl)glycine (CAS No. 3088-42-4), a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectroscopic Data

Solvent: Deuterium (B1214612) Oxide (D₂O) Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.95 | s | 2H | -CH₂- (glycine moiety) |

| 3.45 | t | 2H | -N-CH₂- |

| 2.90 | t | 2H | -CH₂-CN |

s = singlet, t = triplet

¹³C NMR Spectroscopic Data

Solvent: Deuterium Oxide (D₂O) Reference: Tetramethylsilane (TMS) at 0 ppm

| Chemical Shift (δ) ppm | Assignment |

| 175.0 | C=O (Carboxylic acid) |

| 118.5 | -CN (Nitrile) |

| 48.0 | -CH₂- (glycine moiety) |

| 45.5 | -N-CH₂- |

| 15.0 | -CH₂-CN |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-2500 (broad) | O-H stretch (Carboxylic acid) |

| 2250 | C≡N stretch (Nitrile) |

| 1710 | C=O stretch (Carboxylic acid) |

| 1620 | N-H bend (Amine) |

| 1400 | O-H bend (Carboxylic acid) |

| 1120 | C-N stretch (Amine) |

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | 5 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M - COOH]⁺ |

| 54 | 85 | [CH₂=CH-CN]⁺ |

| 42 | 95 | [CH₂=C=NH]⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Sample Preparation

A sample of this compound (purity >98%) was obtained from a commercial supplier. For NMR analysis, approximately 10 mg of the compound was dissolved in 0.5 mL of deuterium oxide (D₂O). For IR spectroscopy, a KBr pellet was prepared by grinding a small amount of the solid sample with potassium bromide. For mass spectrometry, the sample was introduced directly into the ion source.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were recorded on a Varian A-60 spectrometer. The ¹H NMR spectrum was acquired at 60 MHz and the ¹³C NMR spectrum at 15 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a KBr pellet over a scanning range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data was collected using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound was introduced via a direct insertion probe, and the spectrum was obtained using electron ionization (EI) at 70 eV.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Solubility Profile of N-(2-cyanoethyl)glycine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(2-cyanoethyl)glycine, a derivative of the amino acid glycine (B1666218). Understanding the solubility of this compound is critical for its application in various research and development settings, including synthesis, purification, and formulation development. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents logical workflows to guide laboratory practices.

Core Concepts in Solubility

The solubility of a compound is influenced by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size, as well as the properties of the solvent. This compound possesses both a polar carboxylic acid group and a secondary amine, which can participate in hydrogen bonding, and a polar nitrile group. These features suggest a preference for polar solvents. As with other amino acid derivatives, it exists as a zwitterion, which generally leads to good solubility in water but limited solubility in non-polar organic solvents[1]. The presence of the cyanoethyl group, however, introduces a more non-polar character compared to glycine, which may slightly enhance its solubility in certain organic solvents.

Solubility Data

| Solvent Class | Solvent | Chemical Formula | Qualitative Solubility | Inferred Quantitative Solubility (at 25°C) |

| Protic Solvents | Water | H₂O | Soluble, "almost transparency" | High |

| Ethanol | C₂H₅OH | Soluble[2] | Moderately Soluble | |

| Methanol | CH₃OH | Likely Soluble | Moderately to Highly Soluble | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Very Likely Soluble | High |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely Soluble | High | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Likely Insoluble | Very Low |

| Ketones | Acetone | (CH₃)₂CO | Sparingly Soluble to Insoluble | Low |

| Hydrocarbons | Hexane | C₆H₁₄ | Insoluble | Very Low |

| Toluene | C₇H₈ | Insoluble | Very Low |

Note: Inferred solubility is an estimation based on the physicochemical properties of this compound and solubility data for related compounds like glycine and other amino acid derivatives. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. Below are detailed methodologies for assessing the solubility of a compound like this compound.

Method 1: Visual (Qualitative) Solubility Determination

This method provides a rapid assessment of solubility.

Objective: To determine if a solid is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A range of organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetone, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Water bath or heating block (optional, for temperature control)

Procedure:

-

Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into a clean, dry test tube.

-

Add a small volume of the selected solvent (e.g., 0.1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a contrasting background to see if the solid has dissolved completely.

-

If the solid has not dissolved, continue adding the solvent in small increments (e.g., 0.1 mL) with vigorous mixing after each addition, up to a total volume of 1 mL.

-

Record the observations as "soluble" (dissolves completely), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).

-

For temperature-dependent studies, the test tubes can be placed in a water bath at a controlled temperature.

Method 2: Gravimetric (Quantitative) Solubility Determination

This method provides a precise measurement of solubility.

Objective: To quantify the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a known volume or weight of the solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature until equilibrium is reached. This may take several hours to days. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Transfer the clear filtrate to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the filtrate using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Logical Workflow and Influencing Factors

The following diagrams illustrate a logical workflow for solubility testing and the key factors influencing the solubility of amino acid derivatives like this compound.

Caption: A logical workflow for determining the solubility of this compound.

References

N-(2-cyanoethyl)glycine: A Versatile Precursor for the Synthesis of Novel Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Non-canonical amino acids are invaluable tools in drug discovery, peptide engineering, and chemical biology. The development of versatile and readily available precursors is crucial for the efficient synthesis of these unique building blocks. This technical guide explores the potential of N-(2-cyanoethyl)glycine as a strategic precursor for a variety of novel amino acids. Its bifunctional nature, possessing both a reactive secondary amine and a modifiable cyanoethyl group, opens avenues for diverse synthetic transformations, including α-alkylation, nitrile reduction to a primary amine, and nitrile hydrolysis to a carboxylic acid. This document provides a comprehensive overview of these synthetic possibilities, detailed experimental protocols for key transformations based on analogous systems, and quantitative data to guide research and development efforts.

Introduction

The strategic incorporation of non-canonical amino acids (ncAAs) into peptides and small molecules has emerged as a powerful strategy for modulating their pharmacological properties. These modifications can enhance potency, improve metabolic stability, and confer novel biological activities. The synthesis of ncAAs often requires multi-step procedures, highlighting the need for versatile and efficient starting materials. This compound, a readily accessible glycine (B1666218) derivative, presents itself as a promising scaffold for the generation of a diverse array of novel amino acids.

This whitepaper outlines three primary synthetic pathways leveraging this compound as a precursor:

-

α-Alkylation: Introduction of various side chains at the α-carbon to generate a library of N-substituted α-amino acids.

-

Nitrile Reduction: Conversion of the cyano group to a primary amine, yielding a diamino acid scaffold.

-

Nitrile Hydrolysis: Transformation of the cyano group into a carboxylic acid, producing a glutamic acid analog.

Each of these pathways offers access to unique amino acid structures with potential applications in medicinal chemistry and drug development.

Synthetic Potential of this compound

The reactivity of this compound can be strategically harnessed to create a variety of non-canonical amino acids. The following sections detail the key transformations.

α-Alkylation for Side Chain Diversity

The α-carbon of this compound can be deprotonated and subsequently alkylated to introduce a wide range of side chains. A common and effective method for the α-alkylation of glycine derivatives is the O'Donnell amino acid synthesis, which typically involves the formation of a Schiff base to activate the α-proton.[1][2] While direct alkylation of this compound is possible, the use of a protecting group on the nitrogen, such as a benzophenone (B1666685) imine, is generally preferred to enhance the acidity of the α-proton and prevent N-alkylation.[1]

The general workflow for this transformation is depicted below:

References

An In-depth Technical Guide to the Synthesis of N-(2-cyanoethyl)glycine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-cyanoethyl)glycine and its derivatives and analogues. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a theoretical framework for the synthesis of this important class of compounds.

Core Synthesis: this compound

The primary route for the synthesis of this compound involves the cyanoethylation of glycine (B1666218). This reaction is a nucleophilic addition of the amino group of glycine to the carbon-carbon double bond of acrylonitrile (B1666552). The reaction is typically base-catalyzed, with the base serving to deprotonate the amino group, thereby increasing its nucleophilicity.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol for this compound Synthesis

Materials:

-

Glycine

-

Acrylonitrile

-

A suitable base catalyst (e.g., sodium hydroxide (B78521), potassium carbonate, or a tertiary amine like triethylamine)

-

A suitable solvent (e.g., water, ethanol, or a mixture thereof)

-

Hydrochloric acid (for acidification)

-

Diethyl ether or other suitable organic solvent for extraction/washing

Procedure:

-

Dissolution: Dissolve glycine in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel. If a base like sodium hydroxide is used, it can be added to the aqueous solution of glycine.

-

Addition of Acrylonitrile: Cool the reaction mixture in an ice bath. Slowly add acrylonitrile dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent polymerization of acrylonitrile.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically several hours to overnight). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup:

-

Neutralization/Acidification: After the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. This step protonates the carboxylate and any unreacted amine, and also neutralizes the base catalyst.

-

Isolation: The product, this compound, may precipitate upon acidification. If so, it can be collected by filtration, washed with cold water, and then with a solvent like diethyl ether to remove any unreacted acrylonitrile and byproducts. If the product remains in solution, it may be isolated by evaporation of the solvent under reduced pressure, followed by purification.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water/ethanol).

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by mass spectrometry.

Quantitative Data for N-Alkylated Glycine Derivatives Synthesis

The following table summarizes representative yields for the synthesis of various N-alkylated glycine derivatives, providing a comparative context for the expected efficiency of such reactions.

| Derivative Name | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| N-Ethylglycinium chloride | Chloroacetic acid, Ethylamine | Hydrochloric acid | Water | - | - | [1] |

| N-Isopropylglycinium chloride | Chloroacetic acid, Isopropylamine | Hydrochloric acid | Water | - | - | [1] |

| N-(n-Propyl)glycinium chloride | Chloroacetic acid, n-Propylamine | Hydrochloric acid | Water | - | - | [1] |

| Glycine ethyl ester hydrochloride | Glycine, Ethanol | Hydrogen chloride | Ethanol | 3 h | 87-90 | [2] |

| Acetylglycine | Glycine, Acetic anhydride | - | Water | 15-20 min | 89-92 | [3] |

Synthesis of this compound Analogues

The synthetic strategies for this compound can be adapted to produce a variety of analogues. These modifications can be broadly categorized into:

-

Variations at the Glycine Moiety: Starting with substituted α-amino acids will lead to analogues with different side chains.

-

Variations at the Cyanoethyl Moiety: Using substituted acrylonitriles (e.g., crotononitrile) will result in analogues with substituents on the ethyl chain.

-

Derivatization of the Carboxylic Acid: The carboxylic acid group of this compound can be esterified or converted to an amide to produce further derivatives.

-

Derivatization of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of further chemical transformations.

General Workflow for Analogue Synthesis

Caption: A generalized workflow for the synthesis of this compound analogues.

Biological Significance and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activities and signaling pathways of this compound and its close analogues. However, N-substituted glycine derivatives, in general, are of significant interest in medicinal chemistry. For instance, N-acyl-glycine derivatives have been investigated as inhibitors of the glycine transporter GlyT2, which plays a role in pain signaling.

The cyano group in this compound is a versatile chemical handle that can be transformed into other functional groups, potentially leading to compounds with diverse biological activities. The amino acid backbone provides a scaffold that can interact with biological targets.

Hypothetical Signaling Pathway Inhibition

Should a derivative of this compound be found to inhibit a specific kinase in a signaling pathway, the logical relationship could be visualized as follows:

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion

The synthesis of this compound and its analogues is a promising area of research with potential applications in drug discovery and development. The core synthetic method, cyanoethylation, is a well-established and versatile reaction. While detailed, publicly available experimental protocols for the parent compound are scarce, the general principles are well understood and can be readily applied. Further research into the biological activities of this class of compounds is warranted to explore their therapeutic potential. This guide provides a foundational framework for researchers to design and execute the synthesis and further investigation of this compound derivatives.

References

An In-Depth Technical Guide to the Mechanism of Action of N-(2-cyanoethyl)glycine in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-cyanoethyl)glycine is a versatile bifunctional molecule that finds significant application in organic synthesis, particularly in the realm of peptide chemistry. Its unique structure, incorporating a secondary amine, a carboxylic acid, and a nitrile group, allows it to serve as a valuable building block and a protected amino acid precursor. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in organic reactions, with a focus on its role as a protecting group and its transformation into other useful derivatives. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in a research and development setting.

Core Mechanisms of Action

The reactivity of this compound is primarily centered around two key functionalities: the N-cyanoethyl group and the terminal nitrile. These moieties allow for its strategic use in multi-step syntheses, offering both protection and a handle for further chemical modification.

The N-Cyanoethyl Group as a Protecting Group for the Glycine (B1666218) Amine

In peptide synthesis, the protection of the α-amino group of amino acids is crucial to prevent unwanted side reactions and to ensure the formation of the correct peptide sequence. The N-(2-cyanoethyl) group serves as an effective protecting group for the nitrogen atom of glycine.

The synthesis of this compound is typically achieved through a Michael addition of glycine to acrylonitrile. The reaction is base-catalyzed, where the base deprotonates the amino group of glycine, increasing its nucleophilicity. The resulting glycinate (B8599266) anion then attacks the β-carbon of the electron-deficient alkene of acrylonitrile.

N-(2-cyanoethyl)glycine: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for N-(2-cyanoethyl)glycine, a compound used in various research and development applications. This document synthesizes available data on its chemical and physical properties, toxicological profile, and safe handling procedures. It is intended to serve as a vital resource for laboratory personnel and drug development professionals to ensure safe handling and mitigate potential risks associated with its use.

Chemical and Physical Properties

This compound is a white, solid organic compound. A summary of its key physical and chemical properties is presented in Table 1. There is some variation in the reported melting point, which may be attributed to different experimental conditions or sample purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H8N2O2 | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| CAS Number | 3088-42-4 | [1] |

| Appearance | White solid/powder | [1] |

| Melting Point | 188-193 °C, ~195 °C (decomposition) | [1] |

| Boiling Point | 237.54 °C (estimated) | [1] |

| Solubility | Soluble in water and ethanol. | [1] |

| Density | 1.2864 g/cm³ (estimated) | [1] |

| Vapor Pressure | 1.3 x 10⁻⁵ mmHg at 25°C | [1] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1/2 | H318/H319: Causes serious eye damage/irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple sources.[1]

Quantitative Toxicological Data:

Proposed Mechanism of Toxicity

The toxicity of aliphatic nitriles, such as this compound, is often attributed to their in vivo metabolism, which can liberate cyanide. This metabolic activation is typically mediated by the cytochrome P450 enzyme system in the liver. The released cyanide ion can then inhibit cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to cellular hypoxia and potentially cell death.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Piperidines using "N-(2-cyanoethyl)glycine"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of substituted piperidines, a crucial scaffold in medicinal chemistry, utilizing the versatile starting material, N-(2-cyanoethyl)glycine. The described synthetic route involves a sequence of esterification, intramolecular cyclization via Dieckmann condensation, decarboxylation, and subsequent N-functionalization to yield a diverse range of substituted piperidine (B6355638) derivatives.

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic motifs found in pharmaceuticals and natural products. Their conformational flexibility and ability to engage in various biological interactions make them privileged structures in drug design. This document outlines a robust and adaptable synthetic strategy commencing with this compound, a readily accessible bifunctional molecule. The key transformation is an intramolecular Dieckmann condensation to construct the piperidine core, which can then be further elaborated to introduce desired substituents. This methodology offers a reliable pathway for generating libraries of novel piperidine-based compounds for screening and lead optimization in drug discovery programs.

Overall Synthetic Scheme

The multi-step synthesis transforms this compound into various N-substituted piperidines. The general workflow is depicted below.

Caption: Overall workflow for the synthesis of N-substituted piperidines.

Experimental Protocols

Step 1: Synthesis of Ethyl N-(2-cyanoethyl)glycinate

This initial step converts the carboxylic acid of the starting material into an ethyl ester, a prerequisite for the subsequent Dieckmann condensation.

Materials:

-

This compound

-

Absolute Ethanol (B145695) (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure (Acid-Catalyzed Esterification):

-

Suspend this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of starting material).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl N-(2-cyanoethyl)glycinate.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

| Reactant | Product | Typical Yield |

| This compound | Ethyl N-(2-cyanoethyl)glycinate | 85-95% |

Step 2: Dieckmann Condensation to form Ethyl 3-oxo-4-piperidinecarboxylate

This is the key ring-forming step, where the diester undergoes an intramolecular condensation to yield the piperidine core.

Materials:

-

Ethyl N-(2-cyanoethyl)glycinate

-

Ethyl bromoacetate

-

Potassium Carbonate (K₂CO₃)

-

Sodium Ethoxide (NaOEt)

-

Anhydrous Toluene (B28343)

-

Anhydrous Ethanol

-

Hydrochloric Acid (HCl), aqueous solution

-

Diethyl Ether

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

N-Alkylation: To a solution of ethyl N-(2-cyanoethyl)glycinate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.1 eq). Heat the mixture to reflux and stir for 12-18 hours. Cool, filter the solids, and concentrate the filtrate to obtain the crude diester, diethyl N-(2-cyanoethyl)-N-(ethoxycarbonylmethyl)amine.

-

Cyclization: Under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous toluene.

-

Add a solution of the crude diester from the previous step in anhydrous toluene dropwise to the sodium ethoxide solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.

-

Cool the mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the pH is acidic.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude ethyl 3-oxo-4-piperidinecarboxylate by vacuum distillation or column chromatography.

| Reactant | Product | Typical Yield |

| Diethyl N-(2-cyanoethyl)-N-(ethoxycarbonylmethyl)amine | Ethyl 3-oxo-4-piperidinecarboxylate | 60-75% |

Step 3: Hydrolysis and Decarboxylation to 3-Oxopiperidine

The β-ketoester is converted to the corresponding ketone through hydrolysis of the ester and subsequent decarboxylation.

Materials:

-

Ethyl 3-oxo-4-piperidinecarboxylate

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (NaOH), aqueous solution

-

Diethyl Ether

Procedure:

-

Add concentrated hydrochloric acid (5-10 volumes) to ethyl 3-oxo-4-piperidinecarboxylate (1.0 eq).

-

Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess acid.

-

Neutralize the residue with a cold aqueous solution of sodium hydroxide.

-

Extract the aqueous solution with diethyl ether multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate carefully to obtain 3-oxopiperidine. Due to its volatility, it is often used directly in the next step.

| Reactant | Product | Typical Yield |

| Ethyl 3-oxo-4-piperidinecarboxylate | 3-Oxopiperidine | 70-85% |

Step 4: Synthesis of N-Substituted Piperidines

The final step involves the introduction of substituents onto the piperidine nitrogen via reductive amination or direct N-alkylation.

Materials:

-

3-Oxopiperidine

-

Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

-

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional)

-

Saturated aqueous Sodium Bicarbonate solution

Procedure:

-

Dissolve 3-oxopiperidine (1.0 eq) in DCE or DCM.

-

Add the desired aldehyde or ketone (1.0-1.2 eq). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

-

Stir at room temperature for 2-24 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting N-substituted 3-oxopiperidine can be purified by column chromatography.

-

To obtain the corresponding N-substituted piperidine, the ketone can be reduced using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol.

Caption: Reductive amination of 3-oxopiperidine.

Materials:

-

3-Oxopiperidine

-

Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

-

Dissolve 3-oxopiperidine (1.0 eq) in anhydrous ACN or DMF.

-

Add a base such as potassium carbonate (2.0 eq) or DIPEA (1.5 eq).

-

Add the alkyl halide (1.1 eq) dropwise at room temperature.

-

Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

-

Cool the reaction, filter off any solids, and concentrate the filtrate under reduced pressure.

-

Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the N-substituted 3-oxopiperidine by column chromatography. The ketone can be subsequently reduced as described in Protocol 4a.

| Starting Material | Reagent | Product | Method | Typical Yield |

| 3-Oxopiperidine | Benzaldehyde | N-Benzyl-3-oxopiperidine | Reductive Amination | 80-90% |

| 3-Oxopiperidine | Acetone | N-Isopropyl-3-oxopiperidine | Reductive Amination | 75-85% |

| 3-Oxopiperidine | Benzyl Bromide | N-Benzyl-3-oxopiperidine | N-Alkylation | 85-95% |

| 3-Oxopiperidine | Ethyl Iodide | N-Ethyl-3-oxopiperidine | N-Alkylation | 70-80% |

Conclusion

The synthetic pathway detailed in these application notes provides a versatile and efficient route to a wide array of substituted piperidines starting from this compound. The protocols are robust and can be adapted for the synthesis of compound libraries for high-throughput screening in drug discovery. The key Dieckmann condensation step allows for the reliable construction of the piperidine core, and the subsequent functionalization steps offer broad scope for introducing chemical diversity. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve maximum yields and purity.

Application Notes and Protocols for N-(2-cyanoethyl)glycine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the incorporation and modification of N-(2-cyanoethyl)glycine in solid-phase peptide synthesis (SPPS). This versatile building block serves as a valuable tool for peptide backbone modification, enabling the introduction of a reactive handle for subsequent functionalization, such as conversion to a carboxyethyl group for altered charge and polarity, or for use in peptide cyclization strategies.

Introduction to this compound in SPPS

This compound is a non-proteinogenic amino acid that can be incorporated into peptide sequences to introduce a cyanoethyl moiety on the backbone nitrogen of a glycine (B1666218) residue. This modification provides a unique chemical handle that is orthogonal to the standard Fmoc/tBu SPPS chemistry. The cyano group can be retained in the final peptide or can be converted post-synthetically into other functional groups, most notably a carboxylic acid through hydrolysis. This allows for the site-specific introduction of negative charges or points for further conjugation.

The incorporation of N-substituted amino acids like this compound can influence peptide conformation and proteolytic stability, making it a valuable tool in drug design and development.

Synthesis of Fmoc-N-(2-cyanoethyl)glycine-OH Building Block

The synthesis of the Fmoc-protected this compound building block is a prerequisite for its incorporation into peptides via Fmoc-SPPS. The following protocol is adapted from established methods for the synthesis of N-substituted Fmoc-amino acids.

Protocol 1: Synthesis of Fmoc-N-(2-cyanoethyl)glycine-OH

This two-step protocol involves the initial synthesis of this compound followed by Fmoc protection.

Step 1: Synthesis of this compound

-

Dissolve glycine (1 equivalent) in a suitable aqueous buffer (e.g., sodium borate (B1201080) buffer, pH 9.0).

-

Add acrylonitrile (B1666552) (1.1 equivalents) dropwise to the glycine solution at room temperature with vigorous stirring.

-

Allow the reaction to proceed for 24-48 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Acidify the reaction mixture to pH 3-4 with HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted acrylonitrile.

-

Lyophilize the aqueous layer to obtain crude this compound. The product can be further purified by recrystallization if necessary.

Step 2: Fmoc Protection

-

Dissolve this compound (1 equivalent) in a 10% aqueous sodium carbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Fmoc-OSu (1.05 equivalents) in acetone (B3395972) or dioxane dropwise while maintaining the temperature at 0°C and vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Fmoc-N-(2-cyanoethyl)glycine-OH.

Table 1: Reagents and Typical Molar Equivalents for Building Block Synthesis

| Reagent | Molar Equivalents (relative to Glycine) |

| Step 1 | |

| Glycine | 1 |

| Acrylonitrile | 1.1 |

| Step 2 | |

| This compound | 1 |

| Fmoc-OSu | 1.05 |

| Sodium Carbonate | In 10% aqueous solution |

Incorporation of Fmoc-N-(2-cyanoethyl)glycine-OH in Fmoc-SPPS

The incorporation of N-substituted amino acids can be more challenging than standard amino acids due to steric hindrance at the secondary amine. Therefore, optimized coupling conditions are recommended.

Protocol 2: Solid-Phase Coupling of Fmoc-N-(2-cyanoethyl)glycine-OH

This protocol outlines the manual coupling of the custom building block onto a solid-phase resin.

-

Resin Swelling: Swell the resin (e.g., Rink Amide, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

-

Coupling:

-

In a separate vial, pre-activate Fmoc-N-(2-cyanoethyl)glycine-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent such as HATU (2.9 equivalents) and HOAt (3 equivalents) in DMF for 1-2 minutes.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. For N-substituted amino acids, a chloranil (B122849) test is more appropriate to detect the presence of secondary amines. A negative test indicates complete coupling. If the coupling is incomplete, a second coupling may be necessary.

-

Washing: Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents.

-

Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 15 minutes.

-

Proceed with the next deprotection and coupling cycle.

Table 2: Recommended Coupling Conditions for N-Substituted Glycine

| Parameter | Condition |

| Amino Acid | 3-5 equivalents |

| Coupling Reagent | HATU (2.9 equivalents) / HOAt (3 equivalents) |

| Base | DIPEA (6-10 equivalents) |

| Solvent | DMF |

| Reaction Time | 2-4 hours |

| Monitoring | Chloranil Test |

Post-Synthetic Modification of the Cyanoethyl Group

The cyanoethyl group can be hydrolyzed on-resin to a carboxyethyl group, introducing a site-specific negative charge.

Protocol 3: On-Resin Hydrolysis of the Cyanoethyl Group

-

Peptide Synthesis: Synthesize the peptide containing the this compound residue using the standard Fmoc-SPPS protocol. The N-terminus should remain Fmoc-protected.

-

Washing: After the final coupling step, wash the peptide-resin thoroughly with DMF and then DCM.

-

Hydrolysis: Treat the resin with a solution of 6 M HCl at 50-60°C for 4-6 hours. Alternatively, basic hydrolysis can be performed using a solution of NaOH in a water/dioxane mixture, although this may be less compatible with some linkers and side-chain protecting groups.

-

Washing: Wash the resin thoroughly with water, followed by DMF and DCM.

-

Final Deprotection and Cleavage: Proceed with the standard Fmoc deprotection of the N-terminus, followed by cleavage from the resin and global side-chain deprotection using a suitable TFA cocktail.

Application in Peptide Cyclization

Inspired by the use of N-(2-thioethyl)glycine for one-pot cyclization and cleavage, this compound can be envisioned in similar strategies. The cyano group could potentially be reduced to an amine for subsequent lactamization or used in other click chemistry reactions. A more direct application involves a modification of the thio-analogue protocol where the cyano group is retained or modified prior to cyclization. The following is a conceptual workflow based on the established N-(2-thioethyl)glycine methodology.

Caption: Conceptual workflow for peptide cyclization using this compound.

Quantitative Data Summary

Quantitative data for the direct incorporation of this compound is not extensively reported. However, based on studies of similar N-substituted amino acids and related backbone modifications, the following table provides expected values and data from a relevant analogue, N-(2-thioethyl)glycine, used in peptide cyclization.

Table 3: Summary of Quantitative Data for N-Substituted Glycine Applications

| Parameter | N-(2-thioethyl)glycine Cyclization Yields[1] | Expected Coupling Efficiency for N-Substituted Glycine |

| Peptide | ||

| Cyclic CFGPKA | 26% | >95% with optimized conditions (e.g., HATU) |

| Cyclic Axinellin A analogue | 55% | |

| Sunflower Trypsin Inhibitor (SFTI-1) | Not specified | |

| Rhesus Θ-defensin (RTD-1) | 39% |

Note: Cyclization yields are highly sequence-dependent. The provided data for N-(2-thioethyl)glycine serves as a valuable reference for what might be achievable with this compound-mediated strategies.

Experimental Protocols

Protocol 4: General Procedure for Fmoc-SPPS

This protocol describes a standard manual Fmoc-SPPS cycle.

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition of N-(2-cyanoethyl)glycine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the 1,3-dipolar cycloaddition reaction of N-(2-cyanoethyl)glycine for the synthesis of substituted pyrrolidines, a valuable scaffold in medicinal chemistry. The protocols are based on established methodologies for analogous N-substituted amino acids.

Introduction

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2][3] One of the most powerful and versatile methods for the stereoselective synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[1][4][5]

This compound serves as a convenient precursor for the in situ generation of an N-(2-cyanoethyl) substituted azomethine ylide. This reactive intermediate can then be trapped by a variety of electron-deficient alkenes to afford highly functionalized pyrrolidine derivatives. The reaction proceeds via a decarboxylative condensation pathway, where the glycine (B1666218) moiety undergoes condensation with an aldehyde, typically paraformaldehyde, followed by the loss of carbon dioxide to form the 1,3-dipole.[4]

Reaction Principle

The core of the reaction involves the in situ formation of an azomethine ylide from this compound and an aldehyde. This azomethine ylide is a nitrogen-based 1,3-dipole that readily participates in [3+2] cycloaddition reactions with electron-poor alkenes (dipolarophiles).[4][5] The reaction is typically thermally promoted and results in the formation of a five-membered pyrrolidine ring with a high degree of stereocontrol.

Key Reaction Components and Conditions

A summary of typical reaction partners and conditions, extrapolated from studies on similar N-substituted glycines, is presented below.

| Component | Examples | Role | Reference |

| Amino Acid | This compound | Azomethine Ylide Precursor | General Methodology |

| Aldehyde | Paraformaldehyde, Benzaldehyde | Azomethine Ylide Formation | [6] |

| Dipolarophile | N-Methylmaleimide, Dimethyl acetylenedicarboxylate, Methyl acrylate, Chalcones | 2π component in cycloaddition | [4] |

| Solvent | Toluene (B28343), Benzene, Acetonitrile, Methanol | Reaction Medium | [7] |

| Temperature | Reflux (typically 80-110 °C) | Thermal Promotion | [6] |

General Experimental Protocol

This protocol describes a general procedure for the one-pot, three-component 1,3-dipolar cycloaddition reaction of this compound.

Materials:

-

This compound

-

Paraformaldehyde

-

Dipolarophile (e.g., N-phenylmaleimide)

-

Anhydrous Toluene

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), paraformaldehyde (1.2 eq.), and the dipolarophile (1.0 eq.).

-

Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the dipolarophile).

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the dipolarophile.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired pyrrolidine cycloadduct.

-

Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Reaction Mechanism and Workflow Diagrams

Caption: General mechanism of the 1,3-dipolar cycloaddition.

Caption: A typical experimental workflow for the cycloaddition.

Applications in Drug Discovery and Development

The pyrrolidine scaffold synthesized through this methodology is a key component in numerous therapeutic agents. The ability to introduce diverse substituents on the pyrrolidine ring by varying the dipolarophile makes this reaction highly valuable for generating libraries of compounds for biological screening. The cyanoethyl group on the nitrogen atom can also be further functionalized, providing an additional handle for molecular elaboration in drug design.

Conclusion

The 1,3-dipolar cycloaddition of this compound offers a robust and efficient strategy for the synthesis of functionalized pyrrolidines. The operational simplicity of this one-pot, three-component reaction, coupled with its high stereoselectivity, makes it an attractive tool for synthetic and medicinal chemists. The provided general protocol serves as a starting point for the exploration of this versatile reaction in the synthesis of novel heterocyclic compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H8N2O2 | CID 76526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Reaction of Corroles with Sarcosine and Paraformaldehyde: A New Facet of Corrole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

Application Notes and Protocols for N-Alkylation of "N-(2-cyanoethyl)glycine"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of N-(2-cyanoethyl)glycine, a key intermediate in the synthesis of various molecules of interest in drug discovery and development. The following sections detail two primary methods for this transformation: direct alkylation with alkyl halides and reductive amination.

Introduction

This compound is a versatile building block possessing a secondary amine that can be further functionalized through N-alkylation. This modification allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The presence of the cyanoethyl group can influence the molecule's properties and may require specific considerations during synthetic planning. The protocols provided herein are designed to be robust starting points for researchers, with recommendations for optimization and characterization.

Data Presentation

The following tables summarize typical quantitative data for the N-alkylation of this compound via direct alkylation and reductive amination. Please note that these are representative examples, and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Direct N-Alkylation with Alkyl Halides - Representative Data

| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Benzyl (B1604629) bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 75 | >95 (¹H NMR) |

| 2 | Ethyl iodide | NaHCO₃ | DMF | 60 | 24 | 68 | >95 (LC-MS) |

| 3 | Propargyl bromide | Cs₂CO₃ | Acetone | 50 | 16 | 82 | >98 (¹H NMR) |

| 4 | Methyl iodide | K₂CO₃ | Methanol | RT | 48 | 65 | >95 (¹H NMR) |

Table 2: Reductive Amination - Representative Data

| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | RT | 12 | 85 | >98 (¹H NMR) |

| 2 | Acetone | NaBH₃CN | Methanol | RT | 24 | 78 | >95 (LC-MS) |

| 3 | Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 18 | 81 | >97 (¹H NMR) |

| 4 | Isobutyraldehyde | NaBH₃CN | Methanol | RT | 24 | 72 | >95 (¹H NMR) |

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. This approach is straightforward but can sometimes lead to overalkylation, especially with highly reactive alkyl halides.[1][2][3] The choice of base and solvent is crucial for achieving good yields and selectivity.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Base (e.g., potassium carbonate, sodium bicarbonate, cesium carbonate)

-

Solvent (e.g., acetonitrile, DMF, acetone)

-

Stir plate and stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

Condenser (if heating)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to the desired temperature (see Table 1 for examples) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient and controlled method for N-alkylation that proceeds via an intermediate iminium ion.[4][5][6] This two-step, one-pot procedure generally provides higher yields and avoids the issue of overalkylation often encountered in direct alkylation.[7]

Materials:

-

This compound

-

Aldehyde or ketone (e.g., benzaldehyde, acetone)

-

Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

-

Solvent (e.g., dichloromethane, methanol, 1,2-dichloroethane)

-

Stir plate and stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

In a separate flask, prepare a solution or suspension of the reducing agent (1.2-1.5 eq) in the same solvent.

-

Slowly add the reducing agent to the reaction mixture. Be cautious as gas evolution may occur.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: Workflow for Direct N-Alkylation.

Caption: Workflow for Reductive Amination.

Caption: N-Alkylation Strategies.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Amine alkylation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Prospective Role of N-(2-cyanoethyl)glycine in Fluorescent Probe Synthesis: A Hypothetical Application Note and Protocol

Disclaimer: Extensive literature searches did not yield direct applications of N-(2-cyanoethyl)glycine in the synthesis of fluorescent probes. The following application notes and protocols are a hypothetical but chemically plausible exploration of its potential use as a versatile building block for creating novel fluorescent sensors. This document is intended to serve as a conceptual guide for researchers interested in exploring new synthetic routes for fluorescent probe development.

Application Notes

This compound is a bifunctional molecule possessing a secondary amine, a carboxylic acid, and a nitrile group. This unique combination of functional groups makes it a promising, yet underexplored, scaffold for the synthesis of fluorescent probes. Its potential applications could span the detection of metal ions, pH, and specific biomolecules.

The core utility of this compound in fluorescent probe design can be envisioned in several ways:

-

As a Linker: The secondary amine and carboxylic acid moieties provide convenient handles for covalently attaching a fluorophore to a recognition unit (receptor). This allows for a modular approach to probe design, where different fluorophores and receptors can be combined to target a variety of analytes.

-

As a Component of the Recognition Moiety: The nitrogen and oxygen atoms in this compound can act as donor atoms for coordinating with metal ions. The cyanoethyl group can also participate in specific chemical reactions, such as nucleophilic addition, which can be exploited for sensing certain analytes.

-

Modulation of Fluorophore Properties: The electronic properties of the this compound moiety, when conjugated to a fluorophore, could influence the photophysical properties of the probe, such as its quantum yield and emission wavelength.

This application note will focus on a hypothetical fluorescent probe, CG-Cou , designed for the detection of copper ions (Cu²⁺). In this design, a coumarin (B35378) fluorophore is linked to a dipicolylamine (DPA) recognition moiety via an this compound linker. The proposed sensing mechanism involves the quenching of the coumarin fluorescence upon binding of Cu²⁺ to the DPA-glycine chelating site.

Hypothetical Fluorescent Probe for Cu²⁺ Detection: CG-Cou

Signaling Pathway

The proposed mechanism for the detection of Cu²⁺ by CG-Cou is based on Photoinduced Electron Transfer (PET). In the absence of Cu²⁺, the lone pair of electrons on the tertiary amine of the DPA-glycine moiety can transfer to the excited state of the coumarin fluorophore, quenching its fluorescence. Upon binding of Cu²⁺, the lone pair of electrons are engaged in coordination, inhibiting the PET process and leading to a "turn-on" fluorescence response.

Caption: Proposed signaling pathway for the detection of Cu²⁺ by CG-Cou.

Experimental Protocols

Synthesis of CG-Cou

This protocol describes a hypothetical multi-step synthesis of the fluorescent probe CG-Cou.

Materials:

-

7-hydroxy-4-methylcoumarin

-

Ethyl bromoacetate

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

This compound

-